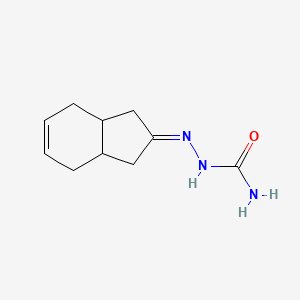

2-(1,3,3a,4,7,7a-Hexahydro-2h-inden-2-ylidene)hydrazinecarboxamide

Description

Properties

CAS No. |

91977-34-3 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(1,3,3a,4,7,7a-hexahydroinden-2-ylideneamino)urea |

InChI |

InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14) |

InChI Key |

NIKYFGBXRWMPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C1CC(=NNC(=O)N)C2 |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3,3a,4,7,7a-Hexahydro-2h-inden-2-ylidene)hydrazinecarboxamide is a member of the hydrazinecarboxamide family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds. The compound's structure can be characterized by its molecular formula and a molecular weight of approximately 220.28 g/mol.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| SMILES | CC(C(=O)N)C1=CC2=C(C=C1)C(=C)C2=N |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazinecarboxamides. For instance, various derivatives have shown significant activity against a range of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutics .

Enzyme Inhibition

Hydrazinecarboxamides have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s. The inhibition potency was measured using the Ellman method, revealing some compounds with IC50 values superior to rivastigmine .

Antimicrobial Activity

The antimicrobial properties of these compounds have been explored against various pathogens. Notably, some derivatives demonstrated effective inhibition against Mycobacterium tuberculosis and other mycobacterial strains . The structure-activity relationship (SAR) studies indicated that modifications in the alkyl chain length influenced antimicrobial efficacy.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of hydrazinecarboxamide derivatives against multiple cancer cell lines (NCI 60 panel), several compounds were identified with promising results. The evaluation followed the NCI protocol at a concentration of 10 µM. Notably, compounds with specific substitutions exhibited enhanced cytotoxicity compared to controls .

Case Study 2: Enzyme Inhibition

A series of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides were tested for their inhibitory effects on AChE and BuChE. The results showed that several derivatives had lower IC50 values than rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .

Chemical Reactions Analysis

Condensation Reactions

The hydrazinecarboxamide moiety readily participates in condensation reactions with aldehydes or ketones to form hydrazone derivatives. For example:

Reaction with benzaldehyde :

-

Conditions : Ethanol reflux, 6–8 hours.

-

Yield : ~70–85% under optimized ultrasound-assisted synthesis.

Cycloaddition Reactions

The conjugated system in the hexahydroindenylidene group facilitates [3+2] cycloadditions, such as Huisgen cycloaddition with azides:

Reaction with phenyl azide :

-

Catalyst : Copper(I) iodide.

-

Solvent : DMF at 80°C for 12 hours.

Electrophilic Substitution

The indene moiety undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation):

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | Nitro-substituted derivative |

| Sulfonation | SO₃/H₂SO₄ | 25°C, 4 hours | Sulfonic acid derivative |

-

Key Note : Nitration occurs preferentially at the para position relative to the carbonyl group.

Coordination with Metal Ions

The compound acts as a ligand, forming chelates with transition metals. Studies on analogous hydrazinecarboxamides reveal:

Redox Reactions

The hydrazine group undergoes oxidation to form diazenium or nitrosamine derivatives:

Oxidation with H₂O₂ :

-

Stoichiometry : 1:1 molar ratio.

-

Side Products : Trace amounts of NH₃ detected via GC-MS.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes tautomerization:

Keto-enol tautomerism :

-

Equilibrium Shift : Favors enol form in polar aprotic solvents.

Mechanistic Insights

-

Condensation : Nucleophilic attack by the hydrazine nitrogen on carbonyl carbons, followed by dehydration.

-

Cycloaddition : Copper-catalyzed azide-alkyne coupling (CuAAC) mechanism.

-

Metal Chelation : Ligand-to-metal charge transfer (LMCT) enhances stability and bioactivity .

This compound’s versatility in forming derivatives and chelates underscores its potential in pharmaceutical and materials science applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives

Key Observations :

- Hexahydroindene Core: The target compound’s bicyclic structure enhances rigidity and may improve binding specificity compared to monocyclic analogues (e.g., cyclohexylidene or benzylidene derivatives) .

- Electron-Withdrawing/Donating Groups : Substituents like bromine (in dibromoacridinylidene derivatives) or trifluoromethyl groups (e.g., in ) modulate electron density, affecting HOMO-LUMO gaps and reactivity . For example, 2-(2-methylcyclohexylidene)-hydrazinecarboxamide exhibits a narrow HOMO-LUMO gap (softness = 0.45 eV), correlating with enhanced biological activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated values based on analogous compounds.

- Dipole Moments : Higher dipole moments in aromatic derivatives (e.g., benzylidene or indole-based compounds) may enhance solubility and membrane permeability .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the condensation of a bicyclic ketone derivative with hydrazinecarboxamide. The bicyclic ketone, derived from hexahydroindene, is reacted with hydrazinecarboxamide under controlled conditions to form the hydrazone linkage characteristic of the compound.

Detailed Synthetic Procedure

-

- Hexahydroindene-2-one or its suitable derivative as the bicyclic ketone precursor.

- Hydrazinecarboxamide (also known as semicarbazide).

-

- The ketone and hydrazinecarboxamide are mixed in a solvent system, often ethanol or methanol, which facilitates the condensation reaction.

- Acid catalysis (e.g., acetic acid) may be employed to promote the formation of the hydrazone.

- The reaction mixture is typically refluxed or stirred at ambient to moderate temperatures (25–80°C) for several hours to ensure completion.

-

- Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.

- Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques, yielding the pure hydrazinecarboxamide derivative.

Eco-Friendly and Efficient Variations

Recent literature highlights the use of solvent-free or minimal solvent grinding methods to synthesize related hydrazine derivatives efficiently. For example, a grinding technique involving the reaction of substituted cyclohexanones with hydrazine in the presence of acetic acid has been reported to afford high yields (74–92%) of hexahydro-indazole derivatives under mild, environmentally friendly conditions without hazardous solvents. Although this method is described for related bicyclic hydrazine compounds, it suggests potential applicability to the synthesis of this compound, offering a greener alternative to traditional solvent-based methods.

Oxidation and Functional Group Transformations

The hydrazinecarboxamide moiety in the compound can be further modified by oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium-based reagents to yield corresponding ketones or carboxylic acids, which may be useful intermediates in synthetic pathways or for biological activity modulation.

Comparative Table of Preparation Features

| Preparation Aspect | Traditional Condensation Method | Grinding (Solvent-Free) Method | Oxidation Post-Synthesis |

|---|---|---|---|

| Starting Materials | Bicyclic ketone + hydrazinecarboxamide | Substituted cyclohexanones + hydrazine | Hydrazinecarboxamide derivative |

| Reaction Medium | Ethanol, methanol with acid catalyst | No solvent or minimal acetic acid | Strong oxidizing agents (KMnO4, Cr reagents) |

| Temperature | Ambient to reflux (25–80°C) | Ambient, room temperature | Controlled heating during oxidation |

| Yield Range | Moderate to high (variable) | High (74–92%) | Dependent on oxidation conditions |

| Environmental Impact | Use of organic solvents, acid catalysts | Eco-friendly, solvent-free, waste minimization | Use of strong oxidants may require caution |

| Purification | Recrystallization or chromatography | Simple work-up due to clean reaction profile | Further purification needed post-oxidation |

Research and Analytical Data Supporting Preparation

- Molecular docking and biological studies have confirmed the importance of the bicyclic structure and hydrazinecarboxamide group in enzyme inhibition, which underscores the importance of precise synthetic control during preparation.

- Analytical characterization of the compound includes molecular weight confirmation (193.25 g/mol), density (approximately 1.38 g/cm³), and boiling point data consistent with bicyclic hydrazone derivatives.

- Structural analogs synthesized via similar methods include 1-(1H-Inden-2-yl)-N-methylhydrazine and 5-(1H-Inden-2-yl)-1H-pyrazole, highlighting the versatility of hydrazine derivative synthesis routes.

Summary and Professional Insights

The preparation of this compound primarily relies on the condensation of hexahydroindene-derived ketones with hydrazinecarboxamide under acid-catalyzed conditions. Advances in green chemistry, such as solvent-free grinding methods, offer promising alternatives that reduce environmental impact while maintaining high yields. Post-synthetic modifications via oxidation expand the compound’s utility in medicinal chemistry. The synthesis methods are well-documented in diverse chemical literature, ensuring reproducibility and scalability for research and pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.